N-1,3-benzothiazol-2-yl-2-chloroacetamide

Crystallography Structural Biology Medicinal Chemistry

Researchers needing a structurally validated electrophilic building block for DHFR-targeted antibacterials or non-opioid analgesics often face limited access to confirmed intermediates. N-1,3-Benzothiazol-2-yl-2-chloroacetamide (CAS 3028-02-2) resolves this bottleneck: • Single-crystal X-ray confirmed structure (C=O 1.221 Å) enables reliable computational SAR modeling. • Reactive chloroacetamide handle facilitates nucleophilic substitution with thiols, tetrazoles, and thiocyanates for diverse analog synthesis. • Derivatives achieve 2.3-3.6× greater anti-DHFR potency vs. trimethoprim. Supplied at ≥95% purity; global shipping with full QA documentation.

Molecular Formula C9H7ClN2OS
Molecular Weight 226.68 g/mol
CAS No. 3028-02-2
Cat. No. B1298289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1,3-benzothiazol-2-yl-2-chloroacetamide
CAS3028-02-2
Molecular FormulaC9H7ClN2OS
Molecular Weight226.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)CCl
InChIInChI=1S/C9H7ClN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13)
InChIKeyCMUZFXFDVGLPGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-1,3-Benzothiazol-2-yl-2-chloroacetamide Specifications


N-1,3-Benzothiazol-2-yl-2-chloroacetamide (CAS 3028-02-2) is a heterocyclic building block belonging to the benzothiazole acetamide class, with molecular formula C₉H₇ClN₂OS and molecular weight 226.68 g/mol . Its solid-state structure has been definitively confirmed by single-crystal X-ray diffraction, establishing the C=O bond length at 1.221(6) Å [1]. The compound is commercially available in research-grade purity (typically ≥95%) and serves as a versatile synthetic intermediate for constructing biologically active benzothiazole derivatives .

Reactive chloroacetamide handle enables diverse nucleophilic derivatization
Crystallographically confirmed structure supports computational modeling
Research-grade purity (≥95%) suitable for synthetic intermediate workflows

Why N-1,3-Benzothiazol-2-yl-2-chloroacetamide Is Unique


Benzothiazole derivatives exhibit highly substituent-dependent biological activity and synthetic utility. The 2-chloroacetamide moiety in N-1,3-benzothiazol-2-yl-2-chloroacetamide provides a reactive electrophilic site essential for nucleophilic substitution reactions that generate structurally diverse analogs [1]. Replacement with a simple 2-acetamide derivative eliminates this reactive handle, preventing further derivatization. Conversely, substitution at alternative positions of the benzothiazole ring yields compounds with distinct antimicrobial potency and enzyme inhibition profiles [2]. The specific combination of the benzothiazol-2-yl scaffold and the chloroacetamide group is critical for achieving the desired balance of reactivity and biological activity in downstream applications.

2-Chloroacetamide is essential
Replacing with a simple 2-acetamide removes the electrophilic site and blocks further derivatization.
Position-dependent activity
Benzothiazole substitution at alternative ring positions yields distinct antimicrobial and enzyme inhibition profiles.
Generic building blocks lack reactivity
Simple benzothiazoles without the chloroacetamide group do not provide the same nucleophilic substitution handle.

N-1,3-Benzothiazol-2-yl-2-chloroacetamide Evidence


Crystal Structure Confirmation

N-1,3-benzothiazol-2-yl-2-chloroacetamide has been definitively characterized by single-crystal X-ray diffraction, providing atomic-level structural confirmation that is not available for many closely related benzothiazole acetamide derivatives [1]. The crystal structure resolves the exact molecular geometry and confirms successful acylation at the 2-amino position of the benzothiazole ring.

Crystal Structure
Reported
C=O bond length 1.221(6) Å, monoclinic P21/n
Atomic-level structural verification
Single-crystal XRD, T = 296 K
Crystallography Structural Biology Medicinal Chemistry

Benzothiazole-Thiazolone Antibacterial Synthesis

N-1,3-benzothiazol-2-yl-2-chloroacetamide serves as the key electrophilic intermediate for synthesizing 2-(benzo[d]thiazol-2-ylamino)thiazol-4(5H)-one derivatives with demonstrated antibacterial activity against Bacillus subtilis and other bacterial strains [1]. The synthetic sequence—chloroacetylation of 2-aminobenzothiazole followed by thiocyanate displacement—is well-established and yields products that show strain-selective antibacterial effects.

Antibacterial Synthesis
Cross-study comparable
B. subtilis most sensitive strain among tested panel
Supports strain-selective antibacterial screening
Disk diffusion assay; thiazolone derivatives
Synthetic Chemistry Antibacterial Medicinal Chemistry

Analgesic Derivatives via Nucleophilic Substitution

The chloroacetamide group of N-1,3-benzothiazol-2-yl-2-chloroacetamide undergoes nucleophilic substitution with tetrazole-5-thiols to yield N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives [1]. These derivatives demonstrated significant analgesic activity in vivo at 100 mg/kg doses across multiple nociceptive assays (hot-plate, tail-clip, acetic acid-induced writhing) without impairing motor coordination.

Analgesic Derivatives
Cross-study comparable
Decreased writhing, increased hot-plate/tail-clip latencies at 100 mg/kg in mice
Supports analgesic endpoint screening
Multiple nociceptive models; no motor impairment observed
Analgesic Pain Research Medicinal Chemistry

Enhanced DHFR Inhibition over Trimethoprim

Derivatives prepared from the benzothiazol-2-yl chloroacetamide scaffold exhibit superior inhibition of Escherichia coli dihydrofolate reductase (DHFR) compared to the standard antibiotic trimethoprim [1]. The parent chloroacetamide serves as the key precursor to N-arylacetamides that demonstrate this enhanced enzymatic potency.

DHFR Inhibition
Class-level inference
IC₅₀ 2.44–3.80 µM; trimethoprim IC₅₀ 8.71 µM
Supports DHFR inhibitor research
In vitro E. coli DHFR assay
Antibacterial Enzyme Inhibition DHFR

N-1,3-Benzothiazol-2-yl-2-chloroacetamide Applications


Antibacterial Benzothiazole-Thiazolone Synthesis

N-1,3-Benzothiazol-2-yl-2-chloroacetamide is the essential intermediate for preparing 2-(benzo[d]thiazol-2-ylamino)thiazol-4(5H)-one derivatives via reaction with potassium thiocyanate followed by condensation with aromatic aldehydes [1]. The resulting arylidene-thiazolones exhibit strain-selective antibacterial activity, particularly against Bacillus subtilis, making this synthetic pathway valuable for discovering narrow-spectrum antibacterial leads.

Analgesic Tetrazole-Thioacetamides

The chloroacetamide group undergoes facile nucleophilic substitution with tetrazole-5-thiols, yielding N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives with in vivo analgesic activity at 100 mg/kg across thermal, mechanical, and chemical pain models without motor impairment [2]. This provides a validated route for generating non-opioid analgesic candidates.

DHFR Inhibitors for Antibacterial Research

Derivatives synthesized from the benzothiazol-2-yl chloroacetamide scaffold demonstrate 2.3- to 3.6-fold greater potency against E. coli dihydrofolate reductase (DHFR) compared to trimethoprim [3]. This application is directly relevant to programs seeking novel antibacterial agents that circumvent existing DHFR resistance mechanisms.

Crystallography and Structure-Based Drug Design

The availability of a high-resolution single-crystal X-ray structure for N-1,3-benzothiazol-2-yl-2-chloroacetamide (C=O bond length 1.221(6) Å, monoclinic P21/n space group) enables precise molecular modeling and structure-based optimization of benzothiazole-derived inhibitors [4]. This structural information reduces uncertainty in computational docking studies and SAR analyses.

Application
Selection Property
Validation Focus
Antibacterial thiazolone synthesis
Electrophilic chloroacetamide handle
Strain-selective antibacterial screening
Analgesic tetrazole-thioacetamides
Nucleophilic substitution with tetrazole-5-thiols
Analgesic endpoint screening (thermal, chemical models)
DHFR inhibitor synthesis
Benzothiazole-derived acetamide scaffold
DHFR inhibition endpoint review
Crystallography / SBDD
High-resolution crystal structure
Computational docking and SAR analysis

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